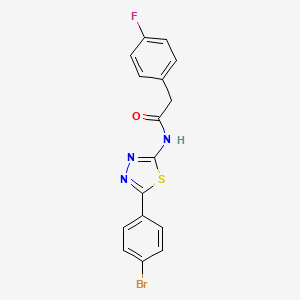
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H11BrFN3OS and its molecular weight is 392.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C17H15BrN4OS, with a molecular weight of 396.29 g/mol. The compound features a thiadiazole ring substituted with bromine and fluorine atoms on the phenyl groups, which are crucial for its biological activity.
Synthetic Pathway
The synthesis typically involves the reaction of 4-bromobenzenesulfonyl hydrazine with thiocarbonyl compounds followed by acetamide formation. The synthetic route has been optimized to yield high purity and yield through various methods such as solvent evaporation and recrystallization from suitable solvents .
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) derivatives have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicated promising antibacterial activity, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxic effects in vitro.
In one study, cell viability assays showed that this compound inhibited the growth of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment . Additionally, it induced apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed that the compound binds effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for its anticancer activity .
Case Studies and Clinical Relevance
While extensive preclinical studies have shown promising results for this compound's antimicrobial and anticancer activities, further clinical trials are necessary to evaluate its safety and efficacy in humans. The selectivity index calculated during these studies indicates that this compound exhibits lower toxicity towards normal cells compared to cancer cells, making it a potential candidate for targeted therapy .
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYLLXNCKQWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














